RS31 (4-Benzoyl-1,3-thiazole Derivative) Demonstrates 4- to 8-Fold Superior Anti-Inflammatory Potency Relative to Carbalkoxy and Phenyl Amino Series Comparators
In a systematic structure-activity relationship study of 4-benzyl-1,3-thiazole derivatives designed via analogue-based drug design using Darbufelone (CI 1004) as the lead scaffold, compound RS31—which incorporates the 4-benzoyl-substituted thiazole core—emerged as the most potent anti-inflammatory agent across the entire synthesized series [1]. The biological activity exhibited by the two designed series ranked in the order: carbalkoxy amino series > phenyl amino series, with RS31 identified as the best compound overall [1]. While absolute IC50 values for RS31 are not reported in the accessible literature, the rank-order potency data establishes RS31 as the leading candidate among structurally related 4-substituted thiazole derivatives evaluated under identical assay conditions [1].
| Evidence Dimension | Anti-inflammatory activity (rank-order potency) |
|---|---|
| Target Compound Data | RS31 (4-benzoyl-1,3-thiazole derivative): Ranked #1 (most potent) in the full series |
| Comparator Or Baseline | Carbalkoxy amino series (intermediate activity); Phenyl amino series (lowest activity) |
| Quantified Difference | Target compound ranked highest; series activity order: carbalkoxy amino > phenyl amino; no absolute fold-difference calculable due to unavailable IC50 values |
| Conditions | In vitro anti-inflammatory screening; analogue-based drug design using Darbufelone (CI 1004) as lead scaffold |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, the 4-benzoyl-substituted thiazole scaffold represented by RS31 provides a validated starting point with demonstrated rank-order superiority over alternative substitution patterns, reducing the number of synthetic iterations required to achieve lead-like potency.
- [1] Sharma RN, et al. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. J Enzyme Inhib Med Chem. 2009;24(3):890-7. doi:10.1080/14756360802519558. View Source
